

Disodium Arsenate: Applications and Protocols in Analytical Chemistry

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Compound of Interest

Compound Name: Disodium arsenate

Cat. No.: B166728

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Disodium arsenate (Na_2HAsO_4), an inorganic arsenic compound, serves as a valuable reagent in various analytical chemistry applications. Its utility ranges from classical gravimetric and titrimetric methods to the preparation of standards for modern instrumental analysis. This document provides detailed application notes and experimental protocols for the use of **disodium arsenate** in key analytical techniques.

Application Notes

Disodium arsenate's primary role in analytical chemistry stems from the reactivity of the arsenate ion (AsO_4^{3-}). It is utilized in the following applications:

- **Gravimetric Analysis:** **Disodium arsenate** is a precipitating agent for the quantitative determination of certain metal ions, most notably magnesium and arsenic itself. The resulting sparingly soluble precipitates, magnesium ammonium arsenate ($\text{MgNH}_4\text{AsO}_4 \cdot 6\text{H}_2\text{O}$) or magnesium pyroarsenate ($\text{Mg}_2\text{As}_2\text{O}_7$), can be isolated and weighed to determine the analyte's concentration.^[1]
- **Preparation of Standard Solutions:** Due to its stability and solubility in water, **disodium arsenate** heptahydrate ($\text{Na}_2\text{HAsO}_4 \cdot 7\text{H}_2\text{O}$) is an excellent primary standard for the preparation of arsenic standard solutions. These standards are crucial for calibrating analytical instruments such as atomic absorption spectrometers (AAS) and inductively coupled plasma mass spectrometers (ICP-MS) for trace arsenic analysis.

- **Qualitative Analysis:** The Gutzeit test, a classic and sensitive method for the detection of arsenic, can utilize a standard solution prepared from **disodium arsenate** for comparison. The test relies on the conversion of arsenic compounds to arsine gas (AsH_3), which then reacts with a test paper to produce a characteristic stain.[2][3][4]
- **Interference Studies:** In methods for determining other analytes, such as the spectrophotometric analysis of phosphate, **disodium arsenate** can be used to study and quantify the extent of interference from arsenate ions, which often exhibit similar chemical behavior to phosphate ions.[5][6][7]

Experimental Protocols

Gravimetric Determination of Magnesium

This protocol details the quantitative determination of magnesium by precipitation as magnesium ammonium arsenate, followed by ignition to magnesium pyroarsenate.

Experimental Workflow:



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Caption: Workflow for the gravimetric determination of magnesium.

Methodology:

- **Sample Preparation:** Accurately weigh a sample containing a known amount of magnesium and dissolve it in a minimal amount of dilute hydrochloric acid.
- **Removal of Interferences:** If other metal ions are present, add a solution of citric or tartaric acid to chelate them and prevent their co-precipitation.
- **Precipitation:**
 - Add a solution of ammonium chloride to the sample solution.

- Make the solution alkaline by adding ammonium hydroxide until a pH of approximately 10 is reached.
- Slowly add a solution of **disodium arsenate** with constant stirring to precipitate magnesium ammonium arsenate ($\text{MgNH}_4\text{AsO}_4 \cdot 6\text{H}_2\text{O}$).
- Digestion: Allow the precipitate to stand for several hours, or overnight, to promote the formation of larger, purer crystals.
- Filtration and Washing: Filter the precipitate through a pre-weighed crucible. Wash the precipitate with a dilute solution of ammonium hydroxide to remove soluble impurities.
- Drying and Ignition: Dry the crucible and precipitate in an oven, then ignite at a high temperature (approximately 800-900°C) in a muffle furnace to convert the precipitate to magnesium pyroarsenate ($\text{Mg}_2\text{As}_2\text{O}_7$).
- Weighing and Calculation: Cool the crucible in a desiccator and weigh it. The mass of magnesium in the original sample can be calculated using the following formula:

$$\text{Mass of Mg} = (\text{Mass of Mg}_2\text{As}_2\text{O}_7) \times (2 \times \text{Molar Mass of Mg} / \text{Molar Mass of Mg}_2\text{As}_2\text{O}_7)$$

Quantitative Data:

Parameter	Value
Precipitate Form	Magnesium Ammonium Arsenate Hexahydrate ($\text{MgNH}_4\text{AsO}_4 \cdot 6\text{H}_2\text{O}$)
Weighed Form	Magnesium Pyroarsenate ($\text{Mg}_2\text{As}_2\text{O}_7$)
Gravimetric Factor ($\text{Mg}/\text{Mg}_2\text{As}_2\text{O}_7$)	0.1563
Optimal pH for Precipitation	~10
Ignition Temperature	800-900 °C

Preparation of an Arsenic Standard Solution (1000 ppm)

This protocol describes the preparation of a 1000 ppm (mg/L) arsenic stock solution using **disodium arsenate** heptahydrate.

Experimental Workflow:



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Caption: Workflow for preparing an arsenic standard solution.

Methodology:

- Calculation: Calculate the mass of **disodium arsenate** heptahydrate ($\text{Na}_2\text{HAsO}_4 \cdot 7\text{H}_2\text{O}$, Molar Mass = 312.01 g/mol) required to prepare the desired volume of a 1000 ppm arsenic solution. To prepare 1 liter (1000 mL) of a 1000 ppm (1 g/L) As solution:
 - $\text{Mass of Na}_2\text{HAsO}_4 \cdot 7\text{H}_2\text{O} = (1 \text{ g As}) \times (312.01 \text{ g Na}_2\text{HAsO}_4 \cdot 7\text{H}_2\text{O} / 74.92 \text{ g As}) = 4.165 \text{ g}$
- Weighing: Accurately weigh approximately 4.165 g of analytical grade **disodium arsenate** heptahydrate.
- Dissolution: Dissolve the weighed solid in a beaker with a small amount of deionized water.
- Transfer: Quantitatively transfer the solution to a 1000 mL volumetric flask.
- Dilution: Dilute the solution to the mark with deionized water.
- Homogenization: Stopper the flask and invert it several times to ensure a homogeneous solution.

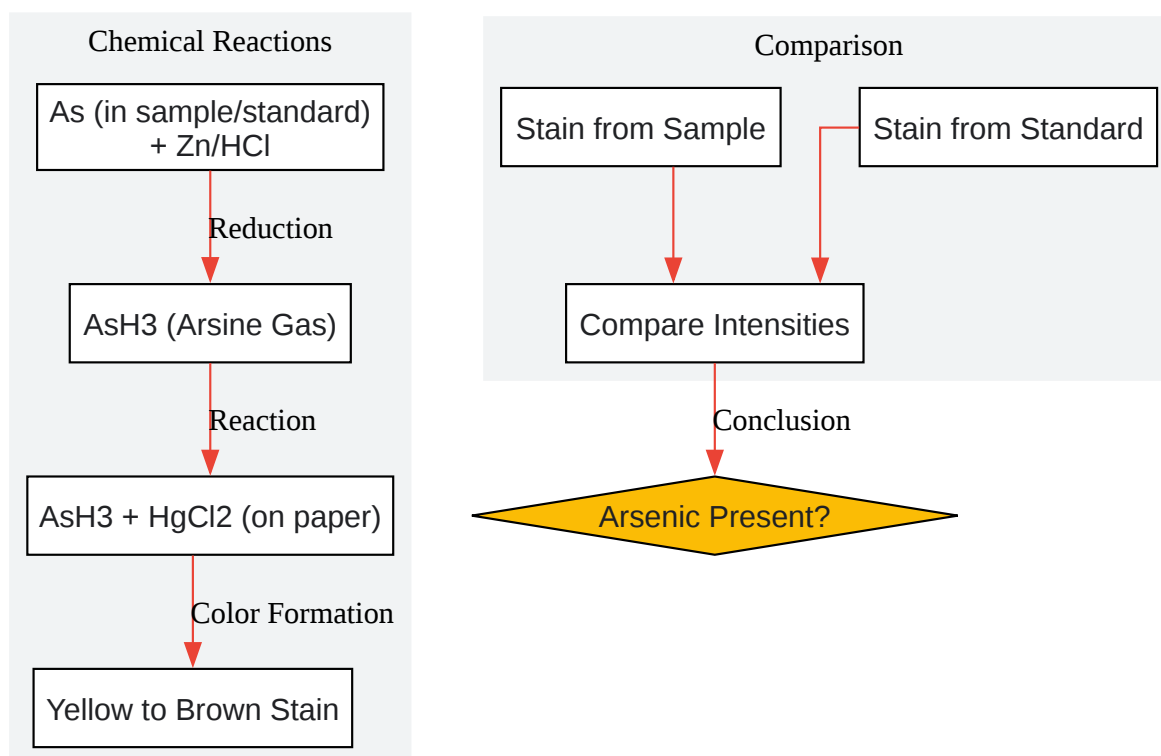
Quantitative Data:

Parameter	Value
Compound	Disodium Arsenate Heptahydrate ($\text{Na}_2\text{HAsO}_4 \cdot 7\text{H}_2\text{O}$)
Molar Mass	312.01 g/mol
Mass for 1000 mL of 1000 ppm As	4.165 g
Final Concentration	1000 mg/L As

Gutzeit Test for Arsenic

This protocol outlines the qualitative and semi-quantitative detection of arsenic using the Gutzeit method, with a standard prepared from **disodium arsenate**.

Logical Relationship:



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Caption: Logical flow of the Gutzeit test for arsenic detection.

Methodology:

- **Apparatus Setup:** Assemble the Gutzeit apparatus, which consists of a generator flask, a scrubber tube, and a reaction tube. The scrubber tube is typically filled with glass wool soaked in lead acetate solution to remove any hydrogen sulfide gas that may be produced. The reaction tube holds a strip of mercuric chloride paper.
- **Standard Preparation:** Prepare a standard arsenic solution of a known low concentration (e.g., 1 ppm As) by diluting the 1000 ppm stock solution prepared from **disodium arsenate**.
- **Sample and Standard Reaction:**
 - In separate Gutzeit generator flasks, place the sample solution and the standard arsenic solution.
 - Add a reducing agent mixture, typically containing potassium iodide and stannous chloride, to both flasks to ensure all arsenic is in the arsenite form.
 - Add arsenic-free zinc granules and immediately connect the scrubber and reaction tubes.
- **Arsine Generation and Detection:** The reaction between zinc and acid (from the sample matrix or added) generates nascent hydrogen, which reduces the arsenic to arsine gas (AsH_3). The arsine gas passes through the scrubber and reacts with the mercuric chloride paper, producing a yellow to brown stain.
- **Observation and Comparison:** After a set reaction time (e.g., 40 minutes), compare the intensity of the stain produced by the sample to that produced by the standard. A stain from the sample that is more intense than the standard indicates that the arsenic concentration in the sample is higher than the standard.

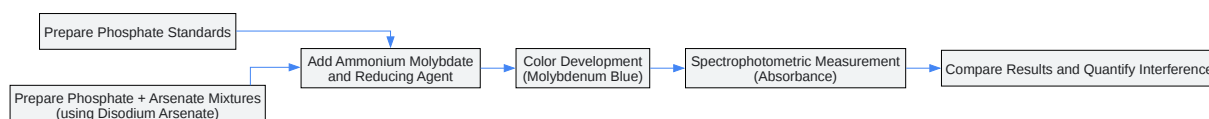
Quantitative Data (Semi-quantitative):

Parameter	Observation
Reagents	Zinc (As-free), HCl, KI, SnCl ₂
Test Paper	Mercuric Chloride (HgCl ₂) paper
Positive Result	Yellow to brown stain
Comparison Basis	Intensity of stain from a known standard

Study of Arsenate Interference in Spectrophotometric Phosphate Determination

This protocol describes a method to demonstrate and quantify the interference of arsenate in the common molybdenum blue method for phosphate determination. **Disodium arsenate** is used to create solutions with known arsenate concentrations.

Experimental Workflow:



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Caption: Workflow for studying arsenate interference in phosphate analysis.

Methodology:

- Preparation of Solutions:
 - Prepare a series of standard phosphate solutions of known concentrations.
 - Prepare a series of solutions containing a fixed concentration of phosphate and varying concentrations of arsenate (prepared from **disodium arsenate**).

- Color Development:
 - To each solution, add an acidic solution of ammonium molybdate.
 - Add a reducing agent (e.g., stannous chloride or ascorbic acid) to reduce the phosphomolybdate and arsenomolybdate complexes to molybdenum blue.
- Spectrophotometric Measurement: After a specific time for color development, measure the absorbance of each solution at the wavelength of maximum absorbance for molybdenum blue (typically around 880 nm).
- Data Analysis:
 - Plot a calibration curve of absorbance versus phosphate concentration for the phosphate-only standards.
 - Compare the absorbances of the phosphate-arsenate mixtures to the calibration curve to determine the apparent phosphate concentration.
 - Calculate the percentage of interference from arsenate at each concentration.

Quantitative Data:

Parameter	Description
Analytical Method	Molybdenum Blue Spectrophotometry
Wavelength of Max. Absorbance	~880 nm
Interferent	Arsenate (from Disodium Arsenate)
Observation	Arsenate produces a similar blue color, leading to positively biased phosphate results. [5]
Mitigation	Pre-reduction of arsenate to arsenite using a suitable reducing agent can minimize interference. [5]

Disclaimer: **Disodium arsenate** is highly toxic and a known carcinogen. All handling and experimental procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All waste containing arsenic must be disposed of according to institutional and regulatory guidelines.

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